molecular formula C14H15Cl2N3O4 B1213762 Imazalil nitrate CAS No. 83833-36-7

Imazalil nitrate

Cat. No.: B1213762
CAS No.: 83833-36-7
M. Wt: 360.2 g/mol
InChI Key: KJTYJTCKKSDSQF-UHFFFAOYSA-N
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Description

Imazalil nitrate is a fungicide widely used in agriculture to control a variety of fungal diseases on fruits, vegetables, and ornamental plants. It is known for its effectiveness against fungi such as Tilletia and Helminthosporium species. The compound is a derivative of imazalil, an imidazole fungicide, and is often used in post-harvest treatments to protect crops from fungal infections during storage and transportation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imazalil nitrate typically involves the reaction of imazalil with nitric acid. The process begins with the preparation of imazalil, which is synthesized by reacting 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol with allyl chloride in the presence of a base. The resulting imazalil is then treated with nitric acid to form this compound .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Imazalil nitrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Imazalil nitrate has a wide range of applications in scientific research:

Mechanism of Action

Imazalil nitrate exerts its antifungal effects by disrupting the synthesis of ergosterol, a key component of fungal cell membranes. The compound inhibits the enzyme lanosterol 14α-demethylase, which is involved in the biosynthesis of ergosterol. This disruption leads to increased membrane permeability and ultimately cell death. The molecular targets and pathways involved include the inhibition of ergosterol synthesis and the disruption of membrane integrity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique in its nitrate functional group, which can influence its solubility and reactivity compared to other imazalil derivatives. This unique feature can enhance its effectiveness in certain applications, such as post-harvest treatments where rapid action is required .

Properties

IUPAC Name

1-[2-(2,4-dichlorophenyl)-2-prop-2-enoxyethyl]imidazole;nitric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14Cl2N2O.HNO3/c1-2-7-19-14(9-18-6-5-17-10-18)12-4-3-11(15)8-13(12)16;2-1(3)4/h2-6,8,10,14H,1,7,9H2;(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJTYJTCKKSDSQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(CN1C=CN=C1)C2=C(C=C(C=C2)Cl)Cl.[N+](=O)(O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15Cl2N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0058487
Record name Imazalil nitrate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83833-36-7, 33586-66-2
Record name Imazalil nitrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83833-36-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Enilconazole nitrate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC187790
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=187790
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Record name Imazalil nitrate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (±)-1-[2-(allyloxy)-2-(2,4-dichlorophenyl)ethyl]-1H-imidazolium nitrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.073.625
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Record name ENILCONAZOLE NITRATE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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